BenchChemオンラインストアへようこそ!

Neuromedin U-8 (porcine)

smooth muscle pharmacology species-specific peptide activity neuropeptide efficacy comparison

Porcine NMU-8 (YFLFRPRN-NH2) is the definitive reference agonist for NMUR1/2 pharmacology. Unlike canine NMU-8, p-NMU-8 exhibits ~60% lower maximal efficacy (Emax), establishing a defined efficacy window essential for quantifying partial agonism. Its unique context-dependent affinity shift at recombinant vs. native NMUR2 (Ki 147.06 nM vs. 0.08–0.24 nM) makes it indispensable for discriminating native receptor complex pharmacology. As the most extensively validated scaffold for SAR, N-terminal modification, and PEGylation strategies, it is the benchmark for developing receptor-selective analogs. For ion transport studies, p-NMU-8 displays tissue-specific functional divergence—potent Isc elevation in porcine jejunum (EC50 0.7 nM, neuronal) vs. direct smooth muscle contraction in human ileum (0.3 nM–1 µM). Select p-NMU-8 for reproducible, literature-validated receptor pharmacology.

Molecular Formula C54H78N16O10
Molecular Weight 1111.3 g/mol
Cat. No. B3030858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeuromedin U-8 (porcine)
Synonymsneuromedin U 8
neuromedin U-8
NMU-8
Tyr-Phe-Leu-Phe-Arg-Pro-Arg-Asn
Molecular FormulaC54H78N16O10
Molecular Weight1111.3 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=C(C=C4)O)N
InChIInChI=1S/C54H78N16O10/c1-31(2)26-40(68-50(78)41(28-32-12-5-3-6-13-32)67-46(74)36(55)27-34-19-21-35(71)22-20-34)48(76)69-42(29-33-14-7-4-8-15-33)49(77)65-38(17-10-24-63-54(60)61)52(80)70-25-11-18-43(70)51(79)64-37(16-9-23-62-53(58)59)47(75)66-39(45(57)73)30-44(56)72/h3-8,12-15,19-22,31,36-43,71H,9-11,16-18,23-30,55H2,1-2H3,(H2,56,72)(H2,57,73)(H,64,79)(H,65,77)(H,66,75)(H,67,74)(H,68,78)(H,69,76)(H4,58,59,62)(H4,60,61,63)/t36-,37-,38-,39-,40-,41-,42-,43-/m0/s1
InChIKeyWBWUFPXBZXKQCJ-AQJXLSMYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Neuromedin U-8 (Porcine): A Foundational C-Terminal Octapeptide Agonist for NMUR Pharmacology


Neuromedin U-8 (porcine), designated p-NMU-8, is an endogenous 8-amino acid neuropeptide (sequence: H-Tyr-Phe-Leu-Phe-Arg-Pro-Arg-Asn-NH₂) initially isolated from porcine spinal cord and characterized as a potent smooth muscle contractile agent [1]. It is proteolytically derived from its larger precursor NMU-25, sharing an identical C-terminal octapeptide core that is highly conserved across vertebrates and essential for bioactivity [2]. As a non-selective, high-affinity agonist for both neuromedin U receptor subtypes (NMUR1 and NMUR2), p-NMU-8 remains a widely used reference standard in NMU pharmacology due to its extensive historical characterization, serving as the comparative benchmark against which synthetic analogs, species variants, and engineered agonists are routinely evaluated [1].

Why Neuromedin U-8 (Porcine) Cannot Be Assumed Interchangeable with Other NMU Peptides


Although multiple NMU isoforms (e.g., NMU-25, NMU-23, and species-specific NMU-8 variants) activate the same G-protein coupled receptors (NMUR1 and NMUR2), their pharmacological profiles exhibit substantial quantitative divergence in receptor binding affinity, intrinsic efficacy (Emax), and functional selectivity across assay systems [1]. Porcine NMU-8, despite sharing the identical C-terminal octapeptide sequence with the terminal portion of NMU-25, displays a distinct receptor binding signature at recombinantly expressed canine NMUR2 (Ki = 147.06 nM) compared to the low nanomolar affinities (Ki = 0.08–0.24 nM) observed for longer NMU isoforms in native tissue preparations [2]. Furthermore, p-NMU-8 demonstrates unique susceptibility to C-terminal Asn-NH₂ degradation under physiological pH conditions—a stability limitation not equivalently documented for its N-terminally extended counterparts [3]. These pharmacological and physicochemical distinctions necessitate careful selection of the appropriate NMU peptide for specific experimental objectives, as substitution without empirical validation may compromise receptor occupancy calculations, signal transduction readouts, and assay reproducibility.

Quantitative Differentiation of Neuromedin U-8 (Porcine) Relative to Key Comparators


Porcine NMU-8 vs. Canine NMU-8: Equipotent but Differing Intrinsic Efficacy in Uterine Smooth Muscle Contraction

In a direct head-to-head comparison using isolated rat uterus smooth muscle, porcine NMU-8 (p-NMU-8) and canine NMU-8 (d-NMU-8) exhibited statistically indistinguishable potency in producing contraction (p-NMU-8 EC₅₀ = 16 ± 5 nM; d-NMU-8 EC₅₀ = 10 ± 2 nM; p > 0.05) [1]. However, the maximum contractile response (Emax) elicited by d-NMU-8 was 58% greater than that produced by p-NMU-8 (p < 0.05) [1]. The structural basis for this differential Emax resides in a single N-terminal amino acid substitution: p-NMU-8 possesses Tyr¹ while d-NMU-8 contains pyroglutamic acid (pGlu) at position 1 [1].

smooth muscle pharmacology species-specific peptide activity neuropeptide efficacy comparison

Porcine NMU-8 Exhibits Markedly Reduced Affinity at Recombinant Canine NMUR2 Relative to Longer NMU Isoforms

While porcine NMU-8 binds with high affinity to native NMU receptors in canine bladder tissue (Ki = 0.08–0.24 nM range, comparable to NMU-25 and NMU-23) [1], its binding profile diverges dramatically at recombinantly expressed canine NMUR2 in HEK-293 cells. Under these defined recombinant conditions, p-NMU-8 exhibits a Ki of 147.06 nM—approximately 600- to 1,800-fold lower affinity than the 0.08–0.24 nM Ki values observed in native tissue preparations [1]. In contrast, the longer NMU isoforms (porcine NMU-25, rat NMU-23, human NMU-25) maintain consistent high-affinity binding across both native and recombinant systems [1].

receptor binding pharmacology NMUR2 selectivity neuropeptide SAR

C-Terminal Asparagine Amide Degradation: A Defined Stability Limitation of Porcine NMU-8

Porcine NMU-8 (X-Asn-NH₂) undergoes characteristic C-terminal degradation under physiological buffer conditions (Tyrode's solution, pH 7.4), producing α- or β-monocarboxylic acid analogs (X-Asn-OH or X-Asp-NH₂) as primary decomposition products, with no detectable dicarboxylic acid analog (X-Asp-OH) formation [1]. This degradation proceeds via an aminosuccinimide intermediate at a rate faster than that of an Asn-Ser peptide but slower than that of an Asn-Gly peptide [1]. Mild acid hydrolysis (1 M HCl, 60°C) yields both X-Asn-OH and X-Asp-NH₂, which further degrade to X-Asp-OH [1]. Critically, this C-terminal degradation results in measurably reduced biological and immunochemical binding activities [1]. While systematic comparative stability data for other NMU isoforms under identical conditions are not reported in the primary literature, this defined degradation pathway is specifically documented for the truncated p-NMU-8 and underpins the rationale for PEGylation strategies that target this octapeptide scaffold [2].

peptide stability C-terminal amide degradation bioassay optimization

Porcine NMU-8 Displays Functional Selectivity: Ion Transport Modulation Independent of Smooth Muscle Contraction in Porcine Jejunum

In porcine distal jejunal mucosa preparations, p-NMU-8 produces transient elevations in short-circuit current (Isc), a measure of ion transport, with an EC₅₀ of 0.7 nmol/L following contraluminal administration [1]. Notably, this ion transport response is abolished by tetrodotoxin (0.1 µmol/L) but unaffected by atropine (1 µmol/L) or hexamethonium, indicating mediation via non-cholinergic enteric neurons [1]. Critically, at the same concentrations, p-NMU-8 does not affect the contractility of isolated jejunal longitudinal muscle [1]. In contrast, in human isolated ileum, p-NMU-8 produces robust concentration-dependent contraction of longitudinal muscle (0.3 nM–1 µM) that is unaffected by either atropine (1 µM) or tetrodotoxin (1 µM), indicating direct smooth muscle action [2].

intestinal ion transport functional selectivity enteric neuropeptide signaling

Porcine NMU-8 Serves as the Reference Scaffold for SAR-Guided Development of Receptor-Selective Agonists

The truncated porcine NMU-8 sequence has been systematically utilized as the foundational scaffold for comprehensive structure-activity relationship (SAR) studies aimed at developing stabilized and receptor-selective NMU analogs [1]. Through combinatorial modification of the p-NMU-8 backbone, researchers have generated a novel set of analogs designed to achieve increased selectivity toward NMUR1 [1]. This SAR platform has also enabled the development of PEGylated p-NMU-8 conjugates (e.g., PEG30k-PipAc-NMU-8) with improved receptor binding affinity and prolonged in vivo half-life, demonstrating 10–22% body weight reduction in diet-induced obese mice at doses of 10–30 nmol/kg [2]. No equivalent systematic SAR studies using NMU-25 or NMU-23 as the primary scaffold are documented at comparable depth in the peer-reviewed literature.

structure-activity relationship peptide engineering NMUR1 selectivity

Cross-Species Relative Potency: Rat NMU-23 Is 10-Fold More Potent Than Porcine NMU-8 in Avian Smooth Muscle Assay

In a chicken crop smooth muscle contraction assay, the relative potency of full-length rat NMU (r-NMU, 23 amino acids) was determined to be 10.25 ± 2.88 when normalized against porcine NMU-8 as the reference standard (relative potency = 1.0) [1]. This 10-fold potency differential persists across truncated r-NMU fragments: r-NMU (6–23) retained a relative potency of 8.01 ± 1.04, while further N-terminal truncations progressively reduced activity—r-NMU (10–23): 2.76 ± 0.46; r-NMU (13–23): 2.81 ± 0.52; r-NMU (16–23): 0.88 ± 0.19; and r-NMU (17–23): 0.61 relative to p-NMU-8 [1].

species-specific potency smooth muscle contraction comparative pharmacology

Optimal Research and Procurement Use Cases for Neuromedin U-8 (Porcine)


Calibration of Partial vs. Full Agonist Responses in NMUR Pharmacology

Researchers requiring a well-characterized reference agonist with defined lower maximal efficacy (Emax) should select porcine NMU-8 over canine NMU-8. Direct comparative data demonstrate that while both peptides exhibit similar potency (EC₅₀ ~10–16 nM) in rat uterus contraction assays, canine NMU-8 produces a 58% greater maximal response (p < 0.05) [1]. Porcine NMU-8 thus serves as the appropriate baseline for quantifying partial agonist activity and establishing efficacy windows in concentration-response studies, whereas canine NMU-8 introduces a supramaximal ceiling that may obscure partial agonist detection.

Discriminating Native Receptor Complex Binding from Recombinant Receptor Pharmacology

Investigators studying NMUR2 pharmacology in recombinant expression systems should utilize porcine NMU-8 as a diagnostic tool for receptor context-dependent binding. While p-NMU-8 binds with high affinity (Ki = 0.08–0.24 nM) to native NMU receptors in canine bladder tissue, its affinity drops dramatically to Ki = 147.06 nM at recombinantly expressed canine NMUR2 in HEK-293 cells—a >600-fold reduction not observed with longer NMU isoforms [2]. This unique context-dependent affinity shift makes p-NMU-8 essential for distinguishing native receptor complex pharmacology from isolated recombinant receptor behavior, a critical consideration in high-throughput screening assay validation.

SAR-Guided Medicinal Chemistry and Peptide Engineering Programs

Medicinal chemistry teams developing stabilized, receptor-selective, or bioconjugated NMU analogs should select porcine NMU-8 as their primary synthetic scaffold. The p-NMU-8 octapeptide sequence has been extensively validated as a template for systematic SAR studies, including alanine scanning, N-terminal modification, and PEGylation strategies that have yielded NMUR1-selective agonists [3] and in vivo-active anorectic peptides producing 10–22% body weight reduction in obese mouse models at 10–30 nmol/kg doses [4]. This established literature precedent provides a rational foundation for iterative analog design that is not equivalently documented for NMU-25 or NMU-23.

Enteric Neuropeptide Signaling Studies Requiring Tissue-Specific Functional Characterization

Researchers investigating NMU-mediated intestinal ion transport should employ porcine NMU-8 with careful attention to species- and tissue-specific functional divergence. In porcine jejunal mucosa, p-NMU-8 produces Isc elevation with an EC₅₀ of 0.7 nmol/L via tetrodotoxin-sensitive, non-cholinergic neuronal pathways, while paradoxically lacking direct contractile activity on jejunal longitudinal muscle [5]. Conversely, in human ileum, p-NMU-8 elicits robust concentration-dependent contraction (0.3 nM–1 µM) via tetrodotoxin-insensitive, direct smooth muscle action [6]. This tissue-dependent functional divergence necessitates species-matched tissue sourcing and endpoint selection aligned with the specific research question being addressed.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Neuromedin U-8 (porcine)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.